molecular formula C18H24N2O6 B2643406 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide CAS No. 2177365-85-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide

Cat. No.: B2643406
CAS No.: 2177365-85-2
M. Wt: 364.398
InChI Key: CGWATKYISGXEPA-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a cyclopentyl group, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.

    Reduction: The ethanediamide linkage can be reduced to form corresponding amines.

    Substitution: The hydroxyl group in the cyclopentyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the ethanediamide linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide is unique due to its combination of a benzodioxole ring, cyclopentyl group, and ethanediamide linkage. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c21-7-8-26-18(5-1-2-6-18)11-20-17(23)16(22)19-10-13-3-4-14-15(9-13)25-12-24-14/h3-4,9,21H,1-2,5-8,10-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWATKYISGXEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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